molecular formula C11H7Cl2NO3 B13690985 Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate

Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13690985
M. Wt: 272.08 g/mol
InChI Key: CESOYSQHEXIKDS-UHFFFAOYSA-N
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Description

Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl ester group on the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate typically involves the (3+2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process may include steps such as oxidation of propargylamines to oximes followed by intramolecular cyclization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions often involve moderate temperatures and the use of catalysts like 18-crown-6 or potassium carbonate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ester-functionalized isoxazoles, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 5-(2,3-Dichlorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over other similar compounds .

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

methyl 5-(2,3-dichlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)8-5-9(17-14-8)6-3-2-4-7(12)10(6)13/h2-5H,1H3

InChI Key

CESOYSQHEXIKDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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